![molecular formula C18H24CaO19 B12322422 Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12322422.png)
Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate, commonly known as calcium alginate, is a calcium salt of alginic acid. It is a naturally occurring polysaccharide found in the cell walls of brown algae. This compound is widely used in various fields due to its unique properties, such as biocompatibility, biodegradability, and gel-forming ability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium alginate is typically prepared by reacting sodium alginate with a calcium salt, such as calcium chloride. The reaction involves the exchange of sodium ions with calcium ions, resulting in the formation of calcium alginate. The reaction conditions include:
Temperature: Room temperature
pH: Neutral to slightly acidic
Reaction Time: A few minutes to several hours, depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, calcium alginate is produced by extracting alginic acid from brown algae, followed by its conversion to sodium alginate. The sodium alginate is then reacted with calcium chloride to form calcium alginate. The process involves:
Extraction: Alginic acid is extracted from brown algae using an alkaline solution.
Conversion: The extracted alginic acid is converted to sodium alginate by neutralizing it with sodium hydroxide.
Precipitation: Sodium alginate is precipitated by adding calcium chloride, resulting in the formation of calcium alginate.
Chemical Reactions Analysis
Types of Reactions
Calcium alginate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, calcium alginate can hydrolyze to form alginic acid and calcium ions.
Ion Exchange: Calcium ions in calcium alginate can be exchanged with other cations, such as sodium or potassium.
Cross-linking: Calcium alginate can form cross-linked structures with other polymers, enhancing its mechanical properties.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions
Ion Exchange: Sodium chloride, potassium chloride
Cross-linking: Polyethylene glycol, glutaraldehyde
Major Products Formed
Hydrolysis: Alginic acid, calcium ions
Ion Exchange: Sodium alginate, potassium alginate
Cross-linking: Cross-linked calcium alginate structures
Scientific Research Applications
Calcium alginate has numerous scientific research applications, including:
Chemistry: Used as a stabilizer and thickening agent in various chemical formulations.
Biology: Employed in cell encapsulation and tissue engineering due to its biocompatibility and biodegradability.
Medicine: Utilized in wound dressings and drug delivery systems for its gel-forming and hemostatic properties.
Mechanism of Action
Calcium alginate exerts its effects through several mechanisms:
Gel Formation: Calcium ions cross-link with the carboxyl groups of alginate, forming a gel matrix that can encapsulate cells or drugs.
Hemostasis: Calcium ions released from calcium alginate interact with blood clotting factors, promoting coagulation and wound healing.
Biodegradation: Enzymes in the body can degrade calcium alginate into harmless byproducts, making it suitable for biomedical applications.
Comparison with Similar Compounds
Calcium alginate can be compared with other similar compounds, such as:
Sodium Alginate: Unlike calcium alginate, sodium alginate is water-soluble and does not form gels in the presence of calcium ions.
Potassium Alginate: Similar to sodium alginate, potassium alginate is water-soluble and does not form gels with calcium ions.
Alginic Acid: The parent compound of calcium alginate, alginic acid, is less stable and does not form gels as effectively as calcium alginate.
Calcium alginate stands out due to its unique gel-forming ability, biocompatibility, and versatility in various applications.
Properties
IUPAC Name |
calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O19.Ca/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHHGHGGPDJQHR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24CaO19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12322376.png)
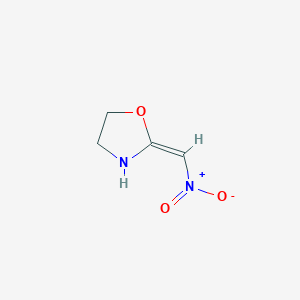
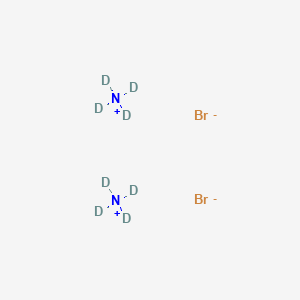
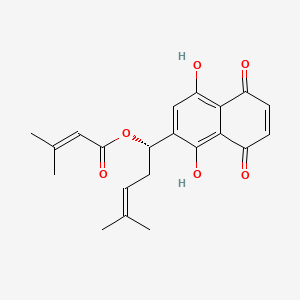

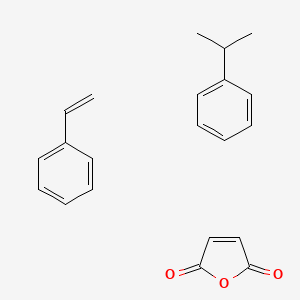
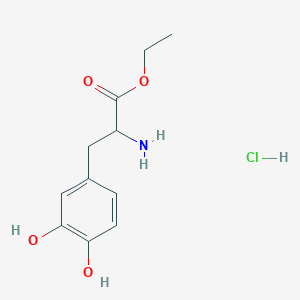

![[6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12322428.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-formamido-3-methylbutanoate](/img/structure/B12322429.png)

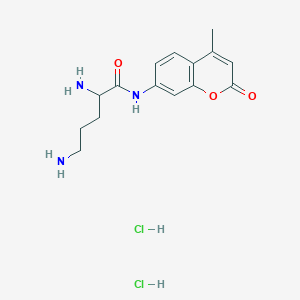
![methyl (14Z)-14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate](/img/structure/B12322443.png)
